molecular formula C9H11Cl2N3O2S B5823110 2-[(dichloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

2-[(dichloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

Cat. No. B5823110
M. Wt: 296.17 g/mol
InChI Key: KOHMILAYNCXYHB-UHFFFAOYSA-N
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Description

2-[(dichloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DTTC or dichloroacetylthiazolyltrimethylurea and is synthesized through a specific method. In

Mechanism of Action

DTTC works by inhibiting the activity of an enzyme called dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme that is essential for the de novo pyrimidine synthesis pathway. By inhibiting DHODH, DTTC prevents the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This inhibition leads to cell death in rapidly dividing cells such as cancer cells.
Biochemical and Physiological Effects:
DTTC has been found to have both biochemical and physiological effects. Biochemically, DTTC inhibits DHODH activity, leading to a decrease in pyrimidine nucleotide synthesis. Physiologically, DTTC has been found to induce apoptosis in cancer cells, leading to cell death. Additionally, DTTC has been found to inhibit plant growth, making it a potential herbicide.

Advantages and Limitations for Lab Experiments

One advantage of using DTTC in lab experiments is its well-established synthesis method. Additionally, DTTC has been extensively studied, and its mechanism of action is well understood. However, one limitation of using DTTC is that it is highly toxic and can be dangerous to handle. Therefore, precautions must be taken when working with this compound.

Future Directions

There are several future directions for DTTC research. One potential direction is to further explore its antitumor properties and develop it as a potential cancer drug candidate. Another direction is to investigate its potential use as a herbicide and develop it as a safe and effective alternative to current herbicides. Additionally, DTTC's ability to remove heavy metal ions from water makes it a potential candidate for water treatment applications. Further research is needed to explore these potential applications and develop DTTC as a useful tool in various fields.
In conclusion, 2-[(dichloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. DTTC is a promising compound that has the potential to be developed as a useful tool in medicine, agriculture, and environmental science.

Synthesis Methods

DTTC is synthesized through the reaction between dichloroacetyl chloride and thiazolyltrimethylurea. The reaction takes place in the presence of a base such as pyridine, and the resulting compound is purified through crystallization. This method of synthesis has been well established and is commonly used in research labs.

Scientific Research Applications

DTTC has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, DTTC has been found to have antitumor properties and has been tested as a potential drug candidate for cancer treatment. In agriculture, DTTC has been used as a herbicide due to its ability to inhibit plant growth. In environmental science, DTTC has been studied for its potential use in water treatment as it can remove heavy metal ions from water.

properties

IUPAC Name

2-[(2,2-dichloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N3O2S/c1-4-5(8(16)14(2)3)17-9(12-4)13-7(15)6(10)11/h6H,1-3H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHMILAYNCXYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C(Cl)Cl)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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